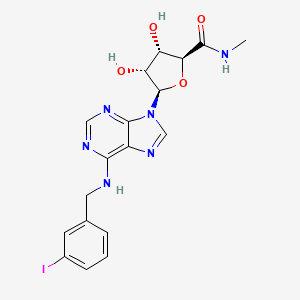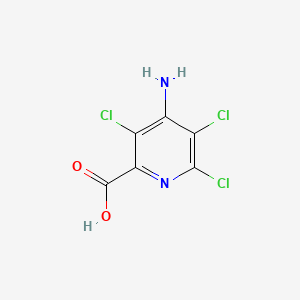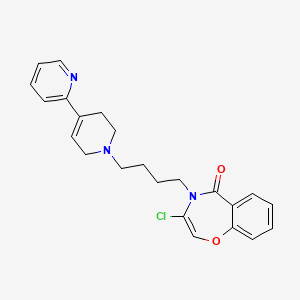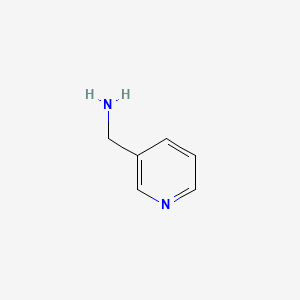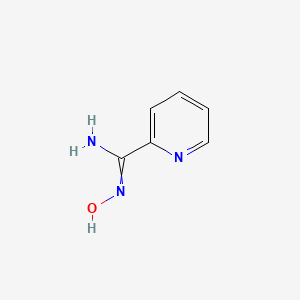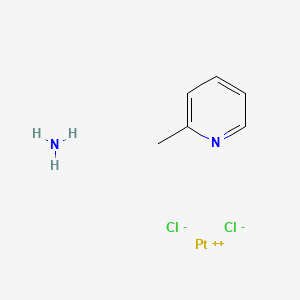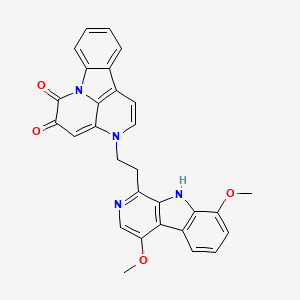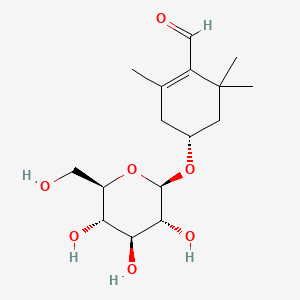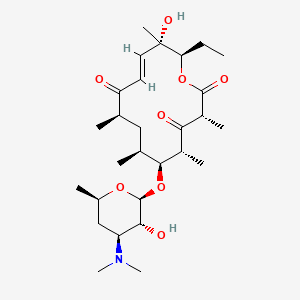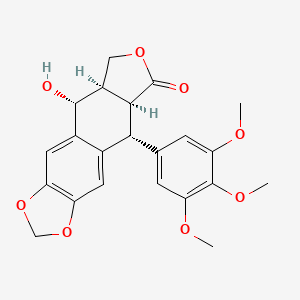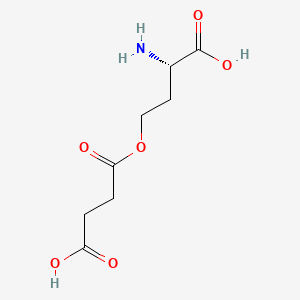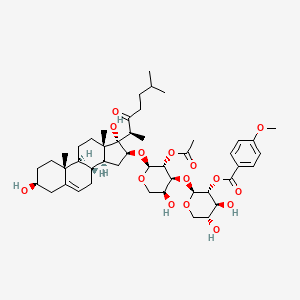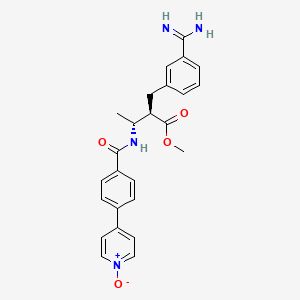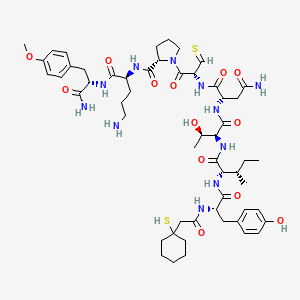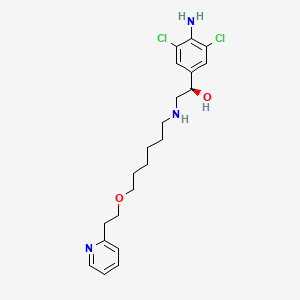
Picumeterol
概要
説明
- それは、小分子薬のクラスに属し、その米国薬局方名はピクメテロールフマル酸塩 としても知られています。
- この化合物は主にβ2アドレナリン受容体を標的にしており、気管支平滑筋の緊張と気道の拡張を調節する上で重要な役割を果たしています。
- ピクメテロールは、特に喘息などの呼吸器疾患における治療の可能性について研究されてきました。
ピクメテロール: (化学式: C25H33Cl2N3O6) は、強力で高選択的なβ2アドレナリン受容体作動薬です。
準備方法
合成経路: ピクメテロールの合成経路には、目的の構造を得るための化学変換が含まれます。残念ながら、特定の合成方法は文献では広く記載されていません。
工業生産: 工業規模の生産方法に関する情報は限られています。 GSK Plcなどの製薬会社が開発に携わっていました。
化学反応の分析
反応性: ピクメテロールは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件: 特定の試薬と条件に関する詳細な情報は容易に入手できません。
主要な生成物: これらの反応中に生成される主要な生成物は、特定の反応の種類と条件によって異なります。
科学研究アプリケーション
医学: ピクメテロールは気管支拡張効果について研究されており、喘息やその他の呼吸器疾患の治療に関連しています。
工業:
科学的研究の応用
In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.
In Industry:
作用機序
β2アドレナリン受容体活性化: ピクメテロールは、β2アドレナリン受容体において完全作動薬として作用します。結合すると、cAMPの産生を刺激し、気管支平滑筋の弛緩につながります。
分子標的と経路: 主な分子標的はβ2アドレナリン受容体であり、気管支拡張に関与する下流のシグナル伝達経路を活性化します。
類似の化合物との比較
独自性: ピクメテロールの独自性は、β2アドレナリン受容体に対する選択性と、サルブタモールと比較して長い作用時間にある。
類似化合物との比較
Uniqueness: Picumeterol’s uniqueness lies in its selectivity for the β2-adrenergic receptor and its longer duration of action compared to salbutamol.
Similar Compounds: Other β2-adrenergic agonists include salmeterol, formoterol, and indacaterol
特性
CAS番号 |
130641-36-0 |
|---|---|
分子式 |
C21H29Cl2N3O2 |
分子量 |
426.4 g/mol |
IUPAC名 |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChIキー |
NUBLQEKABJXICM-FQEVSTJZSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
異性体SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
正規SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
外観 |
Solid powder |
Key on ui other cas no. |
130641-36-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
